molecular formula C6H12N2O4 B3034760 3,4-Diaminohexanedioic acid CAS No. 219665-74-4

3,4-Diaminohexanedioic acid

Cat. No.: B3034760
CAS No.: 219665-74-4
M. Wt: 176.17 g/mol
InChI Key: XOFNXSWYDCHHIL-UHFFFAOYSA-N
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Description

3,4-Diaminohexanedioic acid is an organic compound belonging to the family of amino acids. It is a dicarboxylic acid with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol. This compound is widely used in the synthesis of polyamides and other polymers, as well as an intermediate in the manufacture of pharmaceuticals and other industrial products.

Scientific Research Applications

3,4-Diaminohexanedioic acid has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of polyamides and other polymers, serving as a monomer or intermediate.

    Biology: This compound is studied for its potential role in enzymatic polymerization and biocatalyzed synthetic routes.

    Medicine: It is used as an intermediate in the manufacture of pharmaceuticals, particularly in the synthesis of drugs targeting specific metabolic pathways.

    Industry: Beyond pharmaceuticals, it is employed in the production of various industrial products, including coatings and adhesives.

Safety and Hazards

The safety data sheet for 3,4-Diaminohexanedioic acid indicates that it is harmful if inhaled . It may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . Precautionary measures include not breathing dust and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminohexanedioic acid can be synthesized by the chemical reaction of L-lysine with nitrous acid, which cleaves off the amino group at the epsilon position to form an aldehyde. This aldehyde can then be reduced to form this compound. Another method involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminohexanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 3,4-diaminohexanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Lysine: An essential amino acid with a similar structure but different functional groups.

    Glutamic Acid: Another dicarboxylic amino acid with distinct properties and applications.

    Aspartic Acid: Similar in having two carboxyl groups but differs in its side chain structure.

Uniqueness: 3,4-Diaminohexanedioic acid is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in various synthetic processes sets it apart from other similar compounds.

Properties

IUPAC Name

3,4-diaminohexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNXSWYDCHHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CC(=O)O)N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The bicyclic dilactam of 3,4-diamino-1,6-hexanedioic acid was synthesised via the diamide of muconic acid (2,4-hexadiene-1,6-dioic acid) essentially as outlined by Köhl in Berichte 35, 173 (1903). In a modification of Köhl's procedure, the dimethylester of trans, trans-muconic acid (13.6 g=0.080 mole) was autoclaved for 5 hours at 150° C. with 60 ml 32% aqueous ammonia. The resulting solution on evaporation and cooling yielded 1.40 g of crystalline dilactam.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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